molecular formula C12H11NS B107679 Benzenethiol, 2-(phenylamino)- CAS No. 16078-95-8

Benzenethiol, 2-(phenylamino)-

Cat. No. B107679
CAS RN: 16078-95-8
M. Wt: 201.29 g/mol
InChI Key: HVYMDMWEXMVXDA-UHFFFAOYSA-N
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Patent
US08748011B2

Procedure details

A 250 mL round bottom flask was charged with sodium methanethiolate (5.18 g, 73.8 mmol), 2-(methylthio)-N-phenylaniline (13.25 g, 61.5 mmol) and hexamethyiphosphoramide (HMPA) (100 mL). The reaction mixture was heated up to 140° C. for 7 hours. The reaction was cooled to room temperature and 100 mL of 1N HCl was added. The reaction mixture was extracted with 3×100 mL ethyl acetate, the organic portion was washed with 3×50 mL brine, dried over sodium sulfate and evaporated to yield the desired compound. (12 g, 97%)
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
2-(methylthio)-N-phenylaniline
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S-].[Na+].C[S:5][C:6]1[CH:18]=[CH:17][CH:16]=[CH:15][C:7]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CN(C)P(N(C)C)(N(C)C)=O>[C:9]1([NH:8][C:7]2[CH:15]=[CH:16][CH:17]=[CH:18][C:6]=2[SH:5])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
C[S-].[Na+]
Name
2-(methylthio)-N-phenylaniline
Quantity
13.25 g
Type
reactant
Smiles
CSC1=C(NC2=CC=CC=C2)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 3×100 mL ethyl acetate
WASH
Type
WASH
Details
the organic portion was washed with 3×50 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.